molecular formula C9H9NO2S B13245787 Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B13245787
M. Wt: 195.24 g/mol
InChI Key: QUWYBQZWQUWRTI-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and methyl groups. One common synthetic route involves the reaction of a thioamide with an α-haloester under basic conditions to form the thiazole ring. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an ethynyl halide with a terminal alkyne in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific ethynyl and methyl groups, which may confer distinct biological properties and reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate

InChI

InChI=1S/C9H9NO2S/c1-4-7-6(2)13-8(10-7)5-9(11)12-3/h1H,5H2,2-3H3

InChI Key

QUWYBQZWQUWRTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CC(=O)OC)C#C

Origin of Product

United States

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